molecular formula C12H11N3OS3 B12707321 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- CAS No. 88753-93-9

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)-

Cat. No.: B12707321
CAS No.: 88753-93-9
M. Wt: 309.4 g/mol
InChI Key: MSDOAUVVQDBBAV-UHFFFAOYSA-N
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Description

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure makes it particularly interesting for research in medicinal chemistry and materials science .

Preparation Methods

The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- involves multiple steps, typically starting with the preparation of the benzothiophene core. This core is then subjected to various chemical reactions to introduce the thiadiazole and pyrimidine rings. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- stands out due to its unique combination of sulfur and nitrogen atoms in a heterocyclic structure. Similar compounds include:

    Benzothiophene derivatives: These compounds share the benzothiophene core but lack the additional heterocyclic rings.

    Thiadiazole derivatives: These compounds contain the thiadiazole ring but may not have the benzothiophene or pyrimidine rings.

    Pyrimidine derivatives: These compounds have the pyrimidine ring but lack the benzothiophene and thiadiazole rings.

The uniqueness of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(methylthio)- lies in its combination of these three heterocyclic systems, providing a versatile platform for various applications .

Properties

CAS No.

88753-93-9

Molecular Formula

C12H11N3OS3

Molecular Weight

309.4 g/mol

IUPAC Name

13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

InChI

InChI=1S/C12H11N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H2,1H3

InChI Key

MSDOAUVVQDBBAV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4

Origin of Product

United States

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